

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroacetimidamide

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Compound of Interest

Compound Name: 2-Chloroacetimidamide

Cat. No.: B1221562

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Chloroacetimidamide** (also known as 2-chloroacetamidine). The document is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data. It includes a summary of quantitative physicochemical parameters, a detailed experimental protocol for its synthesis, and an exploration of its potential biological mechanism of action based on its chemical class. The guide adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of **2-Chloroacetimidamide** and its hydrochloride salt. It is important to note that much of the available data for the free base are predicted values, while some experimental data exists for its hydrochloride salt. For comparative context, data for the related compound, 2-chloroacetamide, is also included but should be clearly distinguished.

Table 1: Physicochemical Data for 2-Chloroacetimidamide

Property	Value	Data Type	Source
Molecular Formula	C ₂ H ₅ ClN ₂	-	[1]
Molecular Weight	92.53 g/mol	-	[1]
CAS Number	20846-52-0	-	[1]
Boiling Point	146.4 ± 40.0 °C	Predicted	[1]
Density	1.38 ± 0.1 g/cm ³	Predicted	[1]
pKa	10.18 ± 0.40	Predicted	[1]

Table 2: Physicochemical Data for 2-Chloroacetimidamide Hydrochloride

Property	Value	Data Type	Source
Molecular Formula	C ₂ H ₆ Cl ₂ N ₂	-	[2]
Molecular Weight	128.99 g/mol	-	[2]
CAS Number	10300-69-3	-	[2]
Melting Point	98-103 °C	Experimental (lit.)	[2]
Boiling Point	146.4 °C at 760 mmHg	Experimental	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to **2-Chloroacetimidamide**.

Synthesis of 2-Chloroacetimidamide

A detailed protocol for the synthesis of **2-Chloroacetimidamide** (referred to as 2-Chloroacetamidine) has been reported in the patent literature. The following procedure is adapted

from this source.

Reaction Scheme:



Materials:

- Chloro-acetonitrile ($\text{C}_2\text{H}_2\text{ClN}$)
- Sodium metal (Na)
- Methanol (MeOH)
- Ammonium chloride (NH_4Cl)
- Methyl tert-butyl ether (MTBE)
- Nitrogen gas (N_2)

Procedure:

- Preparation of Sodium Methoxide: Under a nitrogen atmosphere, completely dissolve 18.3 g (0.795 mol) of sodium metal in 2 L of methanol at 25 °C. Stir the resulting solution for 1 hour.
- Addition of Chloro-acetonitrile: To the sodium methoxide solution, add 600 g (7.95 mol) of chloro-acetonitrile dropwise over a period of 1 hour. Maintain the reaction under a nitrogen atmosphere.
- Reaction: After the addition is complete, stir the reaction mixture at approximately 20 °C for an additional hour.
- Addition of Ammonium Chloride: Add 514 g (8.73 mol) of ammonium chloride in portions over 45 minutes. The solution will change color from yellow to red, and then to a black liquid.
- Incubation: Allow the reaction mixture to stir at a temperature of 15-20 °C for 16 hours.

- Work-up: After the incubation period, filter the mixture. Concentrate the filtrate to obtain a residue.
- Purification: Triturate the residue with methyl tert-butyl ether (2 x 1 L). The final product, **2-Chloroacetimidamide**, is obtained as a black solid. The reported yield is 988 g (96%).

Analytical Methods

Specific, validated analytical protocols for the qualitative and quantitative analysis of **2-Chloroacetimidamide** are not readily available in the reviewed scientific literature. However, based on its chemical structure and methods available for related compounds like chloroacetamides, the following techniques could be adapted and validated for its analysis.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be a suitable starting point. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) could be developed. Detection could be achieved using a UV detector, as the amidine functionality should provide some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
- Gas Chromatography (GC): Due to its predicted boiling point, GC analysis may be feasible. A polar capillary column would likely be required. Derivatization might be necessary to improve volatility and thermal stability, especially of the amidine group. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be appropriate for detection.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential for structural confirmation. Predicted shifts for the methylene protons (Cl-CH₂-) would likely be in the range of 3.5-4.5 ppm. The chemical shifts of the N-H protons would be highly dependent on the solvent and concentration.
- Mass Spectrometry (MS): Mass spectrometry, either through direct infusion or coupled with a chromatographic technique (LC-MS or GC-MS), would be crucial for confirming the molecular weight (92.53 g/mol) and for structural elucidation through fragmentation analysis.

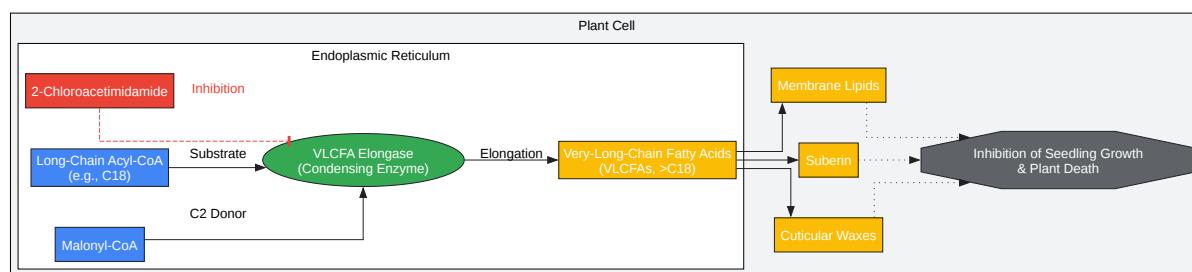
Biological Activity and Signaling Pathways

While specific studies on the biological activity of **2-Chloroacetimidamide** are limited, its structural class—chloroacetamides—is well-documented, particularly in the field of agrochemicals. Chloroacetamide herbicides are known to act as inhibitors of very-long-chain fatty acid (VLCFA) synthesis.

Mechanism of Action: Inhibition of VLCFA Elongase

The primary mode of action for chloroacetamide herbicides is the inhibition of VLCFA elongase (also known as VLCFA synthase), a key enzyme complex in plants located in the endoplasmic reticulum. This inhibition disrupts the formation of fatty acids with chain lengths greater than 18 carbons. These VLCFAs are crucial for the biosynthesis of various essential plant components, including cuticular waxes, suberin, and certain membrane lipids.

The inhibition of VLCFA synthesis leads to a cascade of downstream effects, ultimately resulting in the death of susceptible plants. The key steps in this proposed signaling and metabolic pathway are visualized below.



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Caption: Proposed mechanism of action for **2-Chloroacetimidamide**.

The diagram above illustrates the logical flow of the herbicidal action. **2-Chloroacetimidamide** is hypothesized to inhibit the VLCFA elongase enzyme, thereby blocking the synthesis of very-long-chain fatty acids. This disruption in VLCFA production prevents the formation of essential downstream products like cuticular waxes and suberin, leading to the inhibition of seedling growth and eventual plant death.

Role in Pharmaceutical and Agrochemical Synthesis

2-Chloroacetimidamide hydrochloride is noted as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[2] The chloroacetamidine functional group it provides is a key building block for constructing various nitrogen-containing heterocyclic compounds, which are common scaffolds in bioactive molecules.

Conclusion

2-Chloroacetimidamide is a reactive chemical intermediate with predicted physicochemical properties that suggest its potential utility in various synthetic applications. While a detailed synthesis protocol is available, a significant gap exists in the public domain regarding validated analytical methodologies for this specific compound. Its classification as a chloroacetamide suggests a likely biological mechanism of action involving the inhibition of VLCFA synthesis, a pathway well-established for herbicides in this class. Further research is required to experimentally validate the predicted properties, develop robust analytical methods, and specifically confirm the biological activity and potency of **2-Chloroacetimidamide**. This guide serves as a foundational resource to support such future investigations.

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